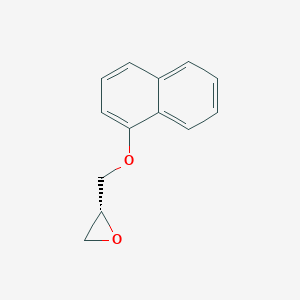

(R)-Glycidyl 1-naphthyl ether

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(naphthalen-1-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCPWLLBSSFBW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972165 | |

| Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56715-28-7 | |

| Record name | (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56715-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 1-naphthyl ether, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 1-NAPHTHYL ETHER, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5S2IWE7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Glycidyl 1-naphthyl ether chemical properties

An In-Depth Technical Guide to (R)-Glycidyl 1-Naphthyl Ether: Properties, Synthesis, and Applications

Introduction

This compound is a chiral epoxide that serves as a high-value intermediate in advanced organic synthesis. Its structural combination of a reactive oxirane ring, an ether linkage, and a bulky naphthyl group makes it a versatile building block, particularly in the pharmaceutical industry. The specific (R)-configuration is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often enantiomer-dependent. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals. The racemic form is identified by CAS Number 2461-42-9, while the specific (R)-enantiomer is registered under CAS Number 56715-28-7.[1][2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating reaction conditions, purification methods, and handling procedures.

Core Properties

The key physicochemical properties of glycidyl 1-naphthyl ether are summarized in the table below. It is important to note that some reported values, such as the melting point, may correspond to the racemic mixture, as enantiomers often have similar physical properties but can be influenced by crystalline packing.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][3][4] |

| Molecular Weight | 200.23 g/mol | [3][4][5] |

| Appearance | Light purple or clear light yellow oil | [1][6][7] |

| Melting Point | 95 °C | [1][6][7] |

| Boiling Point | 338.6 °C at 760 mmHg; 163-167 °C (unspecified pressure) | [1][6] |

| Density | ~1.192 g/cm³ | [1][6] |

| Refractive Index | 1.628 | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in Dichloromethane and 2-Propanol. | [1][7][8] |

| Storage Temperature | Refrigerator (-20°C recommended for long-term) | [1][6][8] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the naphthyl group protons, typically in the aromatic region (δ 6.5-8.4 ppm). The protons of the glycidyl moiety appear more upfield. The diastereotopic methylene protons of the epoxide ring (CH₂) and the adjacent methylene group (OCH₂) show complex multiplets, along with the methine proton (CH) of the oxirane ring. Characteristic signals can be observed around δ 2.5-2.9 ppm (epoxide CH₂), δ 3.2 ppm (epoxide CH), and δ 3.6-4.1 ppm (OCH₂).[9]

-

¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of 13 unique carbon atoms. The naphthyl carbons resonate in the downfield region (>100 ppm). The carbons of the glycidyl unit are characteristic: the oxirane methylene carbon (CH₂), the oxirane methine carbon (CH), and the ether-linked methylene carbon (OCH₂).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the C-O-C stretching of the ether and epoxide groups (typically in the 1270-1020 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations from the naphthyl ring are also prominent (around 3050 cm⁻¹ and 1585 cm⁻¹, respectively).[9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.23). Fragmentation patterns typically involve the naphthyl group and the glycidyl side chain.[11][12]

Chemical Reactivity and Synthesis

The synthetic utility of this compound is dominated by the reactivity of its strained epoxide ring.

Epoxide Ring-Opening Reactions

The three-membered oxirane ring is susceptible to nucleophilic attack, which proceeds via an Sₙ2 mechanism. This reaction is the cornerstone of its application in drug synthesis. Nucleophiles, such as amines, will preferentially attack the sterically less hindered terminal carbon of the epoxide, leading to the formation of a secondary alcohol. This regioselectivity is a key feature in constructing the 1-(alkylamino)-3-(aryloxy)-2-propanol core structure found in many β-blockers.[3][13]

Caption: Regioselective ring-opening of this compound.

Synthesis and Chiral Resolution

The industrial preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by a crucial resolution step.

Part 1: Synthesis of Racemic (±)-Glycidyl 1-Naphthyl Ether

The standard approach is a Williamson ether synthesis, where 1-naphthol is reacted with an excess of epichlorohydrin under basic conditions.[6][9]

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a stirred solution of 1-naphthol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, ~3 eq) in a suitable solvent (e.g., anhydrous 2-butanone), add (±)-epichlorohydrin (1.0 eq).[9]

-

Reaction Execution: Heat the mixture to reflux (e.g., 75 °C) for several hours (typically 3 hours or until TLC indicates complete consumption of 1-naphthol).[9]

-

Work-up: After cooling, filter the reaction mixture to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield racemic glycidyl 1-naphthyl ether.[9]

Part 2: Hydrolytic Kinetic Resolution (HKR)

To isolate the desired enantiomer, a kinetic resolution is employed. The method developed by Jacobsen, utilizing a chiral (salen)Co(III) complex, is highly effective.[3][14][15] This process selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other, unreacted enantiomer in high enantiomeric excess. For instance, using an (R,R)-(salen)Co(III) catalyst will selectively hydrolyze the (R)-epoxide, leaving behind the enriched (S)-epoxide.[3][15] Conversely, to obtain the (R)-epoxide, the corresponding (S,S)-catalyst would be used.

Experimental Protocol: Hydrolytic Kinetic Resolution

-

Catalyst Activation: The chiral (salen)Co(II) complex is first activated by oxidation with acetic acid in air to form the active Co(III) species.

-

Resolution Reaction: The racemic glycidyl 1-naphthyl ether is treated with a substoichiometric amount of water (approx. 0.55 equivalents) in the presence of a catalytic amount of the chiral (R,R)-(salen)Co(III)OAc complex (e.g., 0.5 mol%).[13][14]

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature, and its progress is monitored to achieve the desired conversion (ideally close to 50%).

-

Separation: Upon completion, the mixture contains the unreacted (S)-glycidyl 1-naphthyl ether and the formed (R)-1-(1-naphthoxy)-2,3-propanediol. These can be separated using standard chromatographic techniques.[14][15]

Caption: Synthetic workflow from starting materials to resolved products.

Applications in Drug Development

The primary value of this compound lies in its role as a precursor to enantiomerically pure pharmaceuticals. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different potencies, metabolic pathways, and side effects.[14]

-

(R)-Naftopidil Synthesis: The (R)-enantiomer of naftopidil is synthesized from this compound. Naftopidil is a selective α₁-adrenoceptor antagonist used for treating hypertension and dysuria associated with benign prostatic hypertrophy.[3][14] The synthesis involves the ring-opening of the (R)-epoxide with the appropriate piperazine derivative.[14]

-

Propranolol Synthesis (Illustrative Example): While the biologically active enantiomer of the β-blocker propranolol is (S)-propranolol, its synthesis from (S)-glycidyl 1-naphthyl ether perfectly illustrates the utility of this class of compounds.[3][9] The synthesis demonstrates how the epoxide serves as a template to install the required stereocenter and functional groups of the final drug molecule.[13]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazards: The compound is classified as an irritant and may cause skin and serious eye irritation.[5][16][17][18] Some data suggests it may be harmful if swallowed, cause an allergic skin reaction, and is suspected of causing genetic defects.[5][19]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[16][20]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[16][20] Avoid inhalation of vapors and direct contact with skin and eyes.[20]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator to maintain its stability.[1][6]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations, typically through a licensed professional waste disposal service.[16]

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined physicochemical properties and the predictable reactivity of its epoxide ring make it an ideal synthon. The development of efficient synthetic and resolution techniques, particularly hydrolytic kinetic resolution, has made this and related chiral epoxides readily accessible, enabling the stereoselective synthesis of complex drug molecules. For researchers in drug development, a thorough understanding of this intermediate's properties and handling requirements is essential for its successful and safe application in the synthesis of next-generation therapeutics.

References

[14] The First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of ( )-( -Naphthyl) Glycidyl Ether. (n.d.). Retrieved from [1] Glycidyl 1-naphthyl ether - LookChem. (n.d.). Retrieved from [3] Buy Glycidyl 1-naphthyl ether | 2461-42-9 - Smolecule. (n.d.). Retrieved from [15] First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of (±)-(α-Naphthyl) Glycidyl Ether | Chemistry Letters | Oxford Academic. (n.d.). Retrieved from [6] 2461-42-9 | CAS DataBase - ChemicalBook. (n.d.). Retrieved from [4] GLYCIDYL 1-NAPHTHYL ETHER, (R)- - precisionFDA. (n.d.). Retrieved from [8] a-Naphthyl Glycidyl Ether CAS 2461-42-9 - United States Biological. (n.d.). Retrieved from [21] 2461-42-9 Cas No. | 1-Naphthol glycidyl ether - Apollo Scientific. (n.d.). Retrieved from [16] MSDS of 1-Naphthol Glycidyl Ether. (2010-11-15). Retrieved from [9] Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. (n.d.). Retrieved from [20] Safety Data Sheet: Glycidyl ether - Chemos GmbH&Co.KG. (n.d.). Retrieved from [11] Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. (n.d.). Retrieved from [5] 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem. (n.d.). Retrieved from [17] SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Retrieved from [18] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [13] Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents | Request PDF - ResearchGate. (2025-08-10). Retrieved from [10] Glycidyl 1-naphthyl ether - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [12] Glycidyl 1-naphthyl ether - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [19] (2S)-2-((1-Naphthalenyloxy)methyl)oxirane - PubChem. (n.d.). Retrieved from [2] GLYCIDYL 1-NAPHTHYL ETHER, (R)-. (n.d.). Retrieved from [7] 2461-42-9(2-[(1-Naphthyloxy)methyl]oxirane) Product Description - ChemicalBook. (n.d.). Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. GLYCIDYL 1-NAPHTHYL ETHER, (R)- [drugfuture.com]

- 3. Buy Glycidyl 1-naphthyl ether | 2461-42-9 [smolecule.com]

- 4. GSRS [precision.fda.gov]

- 5. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2461-42-9 | CAS DataBase [m.chemicalbook.com]

- 7. 2461-42-9 CAS MSDS (2-[(1-Naphthyloxy)methyl]oxirane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. jocpr.com [jocpr.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. capotchem.cn [capotchem.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemos.de [chemos.de]

- 21. 2461-42-9 Cas No. | 1-Naphthol glycidyl ether | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of (R)-Glycidyl 1-Naphthyl Ether

Introduction: The Significance of (R)-Glycidyl 1-Naphthyl Ether in Drug Development

This compound is a high-value chiral building block, indispensable in the asymmetric synthesis of numerous pharmacologically active molecules. Its structural motif, featuring a reactive epoxide ring and a naphthyl group, is a cornerstone for the development of beta-adrenergic blocking agents. Notably, it is a key intermediate in the synthesis of the (S)-enantiomer of Propranolol, a widely prescribed beta-blocker for treating hypertension, angina, and other cardiovascular disorders. The biological activity of such drugs is often highly dependent on stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. For instance, (S)-propranolol's β-adrenergic blocking activity is approximately 100 times greater than that of its (R)-enantiomer.[1][2] This stark difference underscores the critical need for robust and efficient methods to produce enantiomerically pure this compound, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, tailored for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into the practical considerations that guide the choice of a particular synthetic route.

Methodology 1: Racemic Synthesis via Williamson Etherification and Subsequent Resolution

The most traditional approach begins with the synthesis of a racemic mixture of glycidyl 1-naphthyl ether, followed by a resolution step to isolate the desired (R)-enantiomer. This strategy is often favored for its use of readily available starting materials and straightforward initial reaction.

Part A: Synthesis of Racemic (±)-Glycidyl 1-Naphthyl Ether

The foundational step is the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] In this reaction, the nucleophilic naphthoxide ion, generated by deprotonating 1-naphthol with a base, attacks the electrophilic carbon of an epihalohydrin, typically epichlorohydrin.

Reaction Mechanism:

-

Deprotonation: A base, commonly a carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 1-naphthol to form the more nucleophilic 1-naphthoxide anion.

-

Nucleophilic Attack (Sₙ2): The 1-naphthoxide anion attacks the terminal carbon of epichlorohydrin, displacing the chloride leaving group in an Sₙ2 reaction.

-

Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine and forming the epoxide ring to yield glycidyl 1-naphthyl ether.

Experimental Protocol: Synthesis of (±)-Glycidyl 1-Naphthyl Ether [2][4]

-

Reagents:

-

1-Naphthol (α-naphthol)

-

(±)-Epichlorohydrin

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2-Butanone (MEK), anhydrous

-

-

Procedure:

-

To a stirred solution of 1-naphthol (e.g., 34.72 mmol) and anhydrous potassium carbonate (e.g., 69.43 mmol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin (e.g., 52.08 mmol).

-

Heat the reaction mixture to reflux (approximately 75-80°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the 1-naphthol has been consumed (typically 3-12 hours).[2][4]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate, 95:5) to afford racemic glycidyl 1-naphthyl ether as a colorless liquid.[2][4]

-

Yield: This procedure typically results in a high yield, often in the range of 90-96%.[2][4]

Part B: Hydrolytic Kinetic Resolution (HKR) using Jacobsen's Catalyst

With the racemic epoxide in hand, the next critical step is to separate the enantiomers. Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst, a chiral (salen)cobalt(III) complex, is a highly efficient and widely adopted method.[5][6][7] This process relies on the catalyst's ability to selectively hydrolyze one enantiomer of the epoxide at a much faster rate, leaving the other enantiomer unreacted and thus enriched.

Causality of Experimental Choice: The Jacobsen HKR is a powerful tool because it uses water as a simple, inexpensive reagent and operates with low catalyst loadings (as low as 0.5 mol%).[5][7] The (R,R)-enantiomer of the Jacobsen catalyst selectively hydrolyzes the (R)-epoxide, leaving the desired (S)-epoxide. Conversely, to obtain the (R)-glycidyl ether, one would typically start with the diol product from an (S,S)-catalyst mediated resolution or use an alternative strategy. However, for the synthesis of (S)-propranolol, the required intermediate is the (S)-glycidyl ether. The (R)-diol is also a valuable chiral product.

Workflow for Hydrolytic Kinetic Resolution:

Caption: Workflow of Jacobsen's Hydrolytic Kinetic Resolution.

Experimental Protocol: HKR of (±)-Glycidyl 1-Naphthyl Ether [4][5]

-

Reagents:

-

(±)-Glycidyl 1-Naphthyl Ether

-

(R,R)-salen Co(III)OAc complex (Jacobsen's Catalyst)

-

Water (H₂O)

-

-

Procedure:

-

To the racemic (±)-glycidyl 1-naphthyl ether (e.g., 10 mmol), add the (R,R)-Jacobsen's catalyst (e.g., 0.5 mol%).

-

Add water (H₂O, typically 0.55 equivalents).

-

Stir the mixture at ambient temperature for 24 hours.

-

The reaction will yield a mixture of the unreacted (S)-glycidyl 1-naphthyl ether and the hydrolyzed product, (R)-1-O-(α-naphthyl) glycerol.[4]

-

Separate the two components using column chromatography to isolate the enantiomerically pure (S)-epoxide and (R)-diol.

-

Expected Outcome: This method provides both the unreacted epoxide and the diol product in high yields (around 45-47% for each) and high enantiomeric excess (typically >96% ee).[3][4]

Methodology 2: Asymmetric Synthesis via Desymmetrization of Glycerol

An alternative and more elegant approach is to build the chiral center directly, avoiding a resolution step. This can be achieved by starting from a simple, achiral molecule like glycerol and employing a chiral auxiliary to guide the synthesis.

This strategy involves the desymmetrization of glycerol using a readily available chiral auxiliary, such as camphorsulfonamide, to create a key chiral intermediate.[8] This intermediate then undergoes a series of transformations to yield the target molecule.

Conceptual Workflow:

Caption: Asymmetric synthesis from glycerol desymmetrization.

Key Steps in the Synthesis: [8]

-

Spiroketal Formation: Glycerol is reacted with a chiral auxiliary to form a spiroketal, effectively differentiating the two primary hydroxyl groups.

-

Mitsunobu Reaction: The remaining free hydroxyl group on the chiral spiroketal is then subjected to a Mitsunobu reaction with 1-naphthol. This reaction proceeds with inversion of configuration and installs the 1-naphthyloxy moiety.

-

Deprotection: The spiroketal protecting group is removed under acidic conditions (e.g., with HCl) to yield the key chiral diol, (R)-1-(1-naphthoxy)-2,3-propanediol, in high enantiomeric excess (e.g., 98% ee).[8]

-

Epoxide Formation: The chiral diol is then converted into the target this compound. This is typically a two-step process involving selective tosylation of the primary hydroxyl group followed by treatment with a base (like NaOH or K₂CO₃) to induce intramolecular cyclization and form the epoxide ring.

This "chiral pool" approach is highly efficient as it establishes the desired stereochemistry early in the synthesis, avoiding the 50% theoretical yield limit of a kinetic resolution.

Methodology 3: Synthesis via Mitsunobu Inversion

A less common but effective method involves the inversion of a stereocenter using the Mitsunobu reaction on a suitable diol precursor. This can be used to convert a more readily available chiral synthon into the desired enantiomer.

One reported synthesis utilizes the diol product obtained from the Jacobsen HKR. For example, if the (S)-diol is produced, it can be inverted to form the (R)-epoxide.[5]

Reaction Scheme:

(S)-1-(1-Naphthoxy)-2,3-propanediol → this compound

Experimental Insight: [5]

-

Reagents:

-

The starting diol (e.g., (S)-1-(1-Naphthoxy)-2,3-propanediol)

-

Triphenylphosphine (Ph₃P)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous solvent (e.g., Benzene or THF)

-

-

Mechanism: The Mitsunobu reaction activates the hydroxyl group, which then undergoes an intramolecular Sₙ2 displacement to form the epoxide with a complete inversion of stereochemistry at that center.

-

Procedure: The diol is treated with Ph₃P and DEAD in a suitable solvent under reflux conditions to afford the (R)-glycidyl ether.

This method provides an elegant way to access the (R)-enantiomer if the synthetic route naturally leads to the opposite diol enantiomer, showcasing the versatility of modern synthetic methodologies.

Quantitative Data Summary

| Method | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |

| Williamson Ether Synthesis (Racemic) | 1-Naphthol, Epichlorohydrin, K₂CO₃ | 90-96% | N/A (Racemic) | High yield, simple, cost-effective starting materials. |

| Hydrolytic Kinetic Resolution | (R,R)-Jacobsen's Catalyst, H₂O | ~47% (for each enantiomer) | >96% | High enantioselectivity, mild conditions, low catalyst loading. |

| Asymmetric Synthesis from Glycerol | Chiral Auxiliary, 1-Naphthol, Mitsunobu reagents | Good overall yield | >98% | Avoids resolution, high enantiopurity from the start. |

| Mitsunobu Inversion | Diol, Ph₃P, DEAD | Good | High (dependent on starting diol) | Accesses opposite enantiomer, stereospecific inversion. |

Conclusion

The synthesis of enantiomerically pure this compound can be accomplished through several effective strategies. The choice of method depends on factors such as the availability of starting materials, cost considerations, scalability, and the desired level of enantiopurity. The classic approach of Williamson ether synthesis followed by Hydrolytic Kinetic Resolution with Jacobsen's catalyst remains a robust and well-documented pathway, providing high enantioselectivity. For a more atom-economical and elegant approach, asymmetric synthesis via the desymmetrization of an achiral precursor like glycerol offers a direct route to the chiral target, avoiding a resolution step. Finally, methods like the Mitsunobu inversion provide synthetic flexibility, allowing for the interconversion of chiral intermediates. A thorough understanding of these methodologies empowers chemists to select and optimize the most suitable route for the efficient and reliable production of this vital pharmaceutical intermediate.

References

-

Kothakonda, K. K., & Bose, D. S. (2004). The First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of (±)-(α-Naphthyl) Glycidyl Ether. Chemistry Letters, 33(9), 1212–1213. [Link]

-

Oxford Academic. (2004). First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of (±)-(α-Naphthyl) Glycidyl Ether. Chemistry Letters. [Link]

-

Conte, E., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(23), 5729. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. JOCPR, 4(1), 58-62. [Link]

-

Bose, D. S., Reddy, A. V. N., & Chavhan, S. W. (2005). Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents. Synthesis, 2005(14), 2345-2348. [Link]

-

ResearchGate. (2005). Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents. Request PDF. [Link]

-

SciELO. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society, 24(3). [Link]

Sources

- 1. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Buy Glycidyl 1-naphthyl ether | 2461-42-9 [smolecule.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. scielo.br [scielo.br]

A Spectroscopic Guide to (R)-Glycidyl 1-naphthyl ether: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction

(R)-Glycidyl 1-naphthyl ether is a chiral epoxide of significant interest in medicinal and synthetic chemistry. Its primary role is as a key intermediate in the asymmetric synthesis of potent pharmaceuticals, most notably the (S)-enantiomer of propranolol, a widely used beta-blocker. The precise stereochemistry and functional group integrity of this molecule are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical characterization is not merely a procedural step but a cornerstone of quality control and synthetic success.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As the spectroscopic properties of enantiomers are identical in an achiral environment, the data presented herein is also representative of its (S)-enantiomer and the racemic mixture. This guide is intended for researchers, scientists, and drug development professionals, offering not just the spectral data itself but also the underlying principles and experimental considerations necessary for its accurate interpretation and application.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

¹H NMR Spectral Data Summary

The following table summarizes the proton NMR spectral data for Glycidyl 1-naphthyl ether, typically recorded in deuterated chloroform (CDCl₃).

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-Ar | 6.50-8.40 | Multiplet (m) | Aromatic Protons |

| H-a, H-b | 3.60-4.10 | Multiplet (m) | -O-CH₂ -CH- |

| H-c | 3.20 | Multiplet (m) | -O-CH₂-CH - |

| H-d, H-e | 2.50-2.90 | Multiplet (m) | Epoxide CH₂ |

Note: The exact chemical shifts and coupling patterns for the aliphatic protons can be complex due to second-order effects and diastereotopicity. The data presented is a general representation.

Interpretation and Causality

The ¹H NMR spectrum of this compound reveals several key structural features. The aromatic protons of the naphthyl group resonate in the downfield region (6.50-8.40 ppm) due to the deshielding effect of the aromatic ring current. The complexity of this multiplet arises from the various electronic environments of the seven distinct aromatic protons.

The protons of the glycidyl moiety appear in the upfield region. The two diastereotopic protons of the methylene group adjacent to the ether oxygen (-O-CH₂ -) are chemically non-equivalent and thus exhibit distinct chemical shifts, often appearing as a complex multiplet. The methine proton of the epoxide ring (-O-CH₂-CH -) is coupled to the adjacent methylene protons of both the ether linkage and the epoxide ring, resulting in a complex multiplet around 3.20 ppm. The two protons of the epoxide methylene group (CH₂ ) are also diastereotopic and couple with the methine proton, appearing as a multiplet in the 2.50-2.90 ppm range. The upfield shift of these protons compared to the -O-CH₂- protons is due to the shielding effect of the strained three-membered epoxide ring.

Experimental Protocol: ¹H NMR Spectroscopy

A high-resolution ¹H NMR spectrum of this compound can be acquired using the following general procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[1] CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using standard acquisition parameters. This includes setting the appropriate spectral width, number of scans (typically 8-16 for a sample of this concentration), and a relaxation delay of 1-2 seconds to ensure quantitative integration if desired.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, offering a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, making it a powerful tool for confirming the number and types of carbon environments.

¹³C NMR Spectral Data Summary

The following table outlines the expected ¹³C NMR chemical shifts for Glycidyl 1-naphthyl ether in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | C-O (aromatic) |

| ~134.5 | Quaternary aromatic C |

| ~127.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~125.0 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~120.5 | Aromatic CH |

| ~105.0 | Aromatic CH |

| ~70.0 | -O-C H₂- |

| ~50.5 | -O-CH₂-C H- |

| ~44.5 | Epoxide C H₂ |

Interpretation and Causality

The ¹³C NMR spectrum is characterized by a wide chemical shift range, which minimizes signal overlap. The carbon atoms of the naphthyl ring appear in the downfield region (105.0-154.5 ppm). The carbon atom directly attached to the ether oxygen is the most deshielded due to the electronegativity of oxygen, resonating at approximately 154.5 ppm. The other aromatic carbons appear in their characteristic regions, with quaternary carbons generally showing weaker signals.

The aliphatic carbons of the glycidyl group are found in the upfield region. The carbon of the methylene group adjacent to the ether oxygen (-O-C H₂-) resonates around 70.0 ppm. The methine carbon of the epoxide ring appears at about 50.5 ppm, and the terminal epoxide methylene carbon is the most shielded of the aliphatic carbons, resonating at approximately 44.5 ppm. This upfield shift is characteristic of carbons in a strained three-membered ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%), longer acquisition times are typically required.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often beneficial.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled sequence is standardly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum, with referencing to the CDCl₃ solvent peak at δ 77.16 ppm.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

IR Spectral Data Summary

The IR spectrum of Glycidyl 1-naphthyl ether, whether neat (as a liquid film) or as a KBr pellet, will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2990-2850 | C-H stretch | Aliphatic |

| ~1580, 1500, 1460 | C=C stretch | Aromatic Ring |

| ~1270, 1080 | C-O stretch | Aryl-Alkyl Ether |

| ~870, 780 | C-H bend | Aromatic (out-of-plane) |

| ~1250, 915, 840 | C-O stretch | Epoxide Ring |

Interpretation and Causality

The IR spectrum provides clear evidence for the key functional groups in this compound. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the glycidyl group appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are seen in the 1460-1580 cm⁻¹ region.

The most diagnostic peaks for this molecule are the C-O stretching vibrations. The strong absorption bands around 1270 cm⁻¹ and 1080 cm⁻¹ are characteristic of an aryl-alkyl ether. The presence of the epoxide ring is confirmed by the C-O stretching vibrations (asymmetric and symmetric) that typically appear around 1250, 915, and 840 cm⁻¹. The out-of-plane C-H bending vibrations in the 780-870 cm⁻¹ range can provide information about the substitution pattern of the naphthalene ring.

Experimental Protocol: FT-IR Spectroscopy (Neat Sample)

For liquid samples like Glycidyl 1-naphthyl ether, the neat technique is often the simplest and most common.

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., dichloromethane or acetone) and stored in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern.

Mass Spectral Data Summary

The electron ionization (EI) mass spectrum of Glycidyl 1-naphthyl ether will show the molecular ion peak and several characteristic fragment ions.

| m/z | Ion Identity |

| 200 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₃H₅O]⁺ |

| 144 | [C₁₀H₈O]⁺ |

| 115 | [C₉H₇]⁺ |

| 57 | [C₃H₅O]⁺ |

Interpretation and Causality

The molecular ion peak [M]⁺ at m/z 200 confirms the molecular weight of the compound (C₁₃H₁₂O₂). Under electron ionization, the molecule undergoes fragmentation, providing valuable structural information. A common fragmentation pathway is the alpha-cleavage of the ether linkage, leading to the loss of the glycidyl group and the formation of the naphthoxy radical, or the loss of the naphthoxy group to form a glycidyl cation.

The peak at m/z 157 corresponds to the loss of the glycidyl moiety (C₃H₅O). The prominent peak at m/z 144 is characteristic of the naphthol radical cation, formed through rearrangement and fragmentation. The fragment at m/z 115 is likely due to the loss of a carbonyl group from the naphthol fragment. The peak at m/z 57 corresponds to the glycidyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For a pure compound, direct insertion is common.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a radical cation (the molecular ion), which can then fragment.[2][3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy verifies the presence of the key ether and epoxide functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation patterns. For scientists and professionals in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and integrity of this critical chiral intermediate.

References

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

Oregon State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze? Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Profile of (R)-Glycidyl 1-Naphthyl Ether

This guide provides a comprehensive technical overview of the mechanism of action of (R)-Glycidyl 1-naphthyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of properties to elucidate the fundamental chemical and biochemical reactivity that defines its utility and toxicological profile. We will explore its role as a versatile chemical intermediate, its interaction with key enzyme classes, and the cellular consequences of its reactivity.

Introduction: The Dual Identity of this compound

This compound, a chiral epoxide, is not primarily recognized for a direct therapeutic mechanism of action in the classical sense. Instead, its significance in the scientific and pharmaceutical landscape stems from its inherent chemical reactivity.[1][2] This reactivity is centered on its strained three-membered epoxide ring, making it an excellent electrophile for a variety of nucleophiles.[1] This property establishes its primary role as a crucial chiral building block in asymmetric synthesis, most notably in the production of enantiomerically pure β-adrenergic blockers such as (S)-propranolol.[1][3][4][5]

However, this same reactivity is also the basis for its toxicological properties, including potential mutagenicity and skin sensitization.[2][6] Therefore, a thorough understanding of its "mechanism of action" requires a multi-faceted approach, examining its behavior from the perspective of synthetic chemistry, enzymology, and toxicology.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [2][7] |

| Molecular Weight | 200.23 g/mol | [2][7] |

| Stereochemistry | (R)-enantiomer | [7][8] |

| Synonyms | (R)-2-[(1-Naphthyloxy)methyl]oxirane, (-)-Glycidyl 1-naphthyl ether | [8] |

| CAS Number | 56715-28-7 | [8] |

The Core Mechanism: Nucleophilic Ring-Opening of the Epoxide

The central mechanism driving the utility and biological activity of this compound is the nucleophilic ring-opening of its epoxide moiety. The inherent strain of the three-membered ring, coupled with the electron-withdrawing effect of the oxygen atom, renders the terminal carbon atoms of the epoxide susceptible to attack by nucleophiles.

This reaction can proceed under both basic and acidic conditions, leading to the formation of a variety of functionalized 1-naphthyloxy-2-propanol derivatives. For instance, reaction with an amine, such as isopropylamine, is a key step in the synthesis of propranolol, where the amine acts as the nucleophile, attacking the terminal carbon of the epoxide ring.[5]

Caption: Fig. 1: Generalized Nucleophilic Ring-Opening Mechanism.

Biochemical Mechanism: Interaction with Epoxide Hydrolases

A critical aspect of the biochemical mechanism of action of this compound is its role as a substrate for epoxide hydrolases (EHs). These enzymes are ubiquitous and play a key role in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules by catalyzing the hydrolysis of epoxides to their corresponding vicinal diols.

This compound is a substrate for certain epoxide hydrolases, and this interaction is particularly relevant in the context of biocatalytic kinetic resolution.[3][4][9] In a racemic mixture of glycidyl 1-naphthyl ether, an enantioselective EH can preferentially hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For example, some microbial epoxide hydrolases exhibit (R)-enantioselectivity, meaning they preferentially hydrolyze the (R)-enantiomer to 1-(1-naphthyloxy)-2,3-propanediol, allowing for the isolation of the unreacted and highly enantioenriched (S)-glycidyl 1-naphthyl ether, a precursor for (S)-propranolol.[3]

The catalytic mechanism of epoxide hydrolases typically involves a two-step process:

-

Ring Opening: A nucleophilic residue in the enzyme's active site (e.g., aspartate) attacks one of the epoxide carbons, forming a covalent ester intermediate.

-

Hydrolysis: A water molecule, activated by other active site residues (e.g., a histidine-aspartate charge-relay system), hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme.

Caption: Fig. 2: Kinetic Resolution via Enantioselective Epoxide Hydrolase.

Toxicological Mechanism of Action

The high reactivity of the epoxide ring is also the foundation of the toxicological profile of glycidyl ethers.[10] The mechanism of toxicity is primarily believed to be covalent binding to cellular macromolecules, including DNA and proteins. This alkylating activity can lead to:

-

Mutagenicity: By forming adducts with DNA bases, this compound can cause mutations, which explains its classification as a potential mutagen.[2]

-

Cytotoxicity: Covalent modification of essential proteins can disrupt their function, leading to cellular stress and, at sufficient concentrations, cell death. Studies on related compounds like R- and S-glycidol have shown that they can reduce cell viability and trigger oxidative stress.[11]

-

Skin Sensitization: Glycidyl ethers are known skin sensitizers.[2][10] The proposed mechanism involves the haptenization of skin proteins. The modified proteins are then recognized as foreign by the immune system, leading to an allergic contact dermatitis response upon subsequent exposures.

Experimental Protocols

Protocol: In Vitro Epoxide Hydrolase Activity Assay

This protocol describes a method to determine the activity of an epoxide hydrolase using this compound as a substrate. The rate of diol formation is monitored by reverse-phase HPLC.

Materials:

-

This compound

-

Purified epoxide hydrolase

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Terminating solution (e.g., Acetonitrile with an internal standard)

-

Thermostated shaker/incubator

-

HPLC system with a C18 column and UV detector

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine 980 µL of pre-warmed potassium phosphate buffer and 10 µL of the enzyme solution. Allow to equilibrate to the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the this compound stock solution to the reaction mixture (final substrate concentration: 100 µM). Vortex briefly.

-

Incubation: Incubate the reaction at the set temperature with gentle shaking for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding 1 mL of the terminating solution. Vortex vigorously and centrifuge at high speed for 5 minutes to precipitate the protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject an appropriate volume (e.g., 20 µL) onto the C18 column.

-

Detection: Monitor the elution of the substrate and the diol product using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Quantification: Calculate the amount of diol produced by comparing the peak area to a standard curve generated with the corresponding diol. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

Caption: Fig. 3: Workflow for Epoxide Hydrolase Activity Assay.

Conclusion

The mechanism of action of this compound is intrinsically linked to the high reactivity of its epoxide ring. This characteristic defines its primary application as a valuable chiral intermediate in asymmetric synthesis, where controlled nucleophilic ring-opening is paramount. Concurrently, this reactivity mediates its interactions with biological systems, serving as a substrate for metabolic enzymes like epoxide hydrolases and as an alkylating agent that can lead to toxicity. A comprehensive understanding of these mechanistic principles is essential for its safe and effective application in both industrial synthesis and biomedical research.

References

-

Capot Chemical Co., Ltd. (2010). MSDS of 1-Naphthol Glycidyl Ether. Retrieved from [Link]

-

Tang, L., et al. (2017). Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. Proceedings of the National Academy of Sciences, 114(18), E3562-E3571. Retrieved from [Link]

-

precisionFDA. (n.d.). GLYCIDYL 1-NAPHTHYL ETHER, (R)-. Retrieved from [Link]

-

Kim, M.-J., et al. (2000). Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents. Organic Letters, 2(14), 2077-2079. Retrieved from [Link]

-

PubChem. (n.d.). 2-((1-Naphthalenyloxy)methyl)oxirane. Retrieved from [Link]

-

Zhang, X., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 65(15), 10459-10481. Retrieved from [Link]

-

Drugfuture. (n.d.). GLYCIDYL 1-NAPHTHYL ETHER, (R)-. Retrieved from [Link]

-

Desai, U. V., et al. (2011). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 3(4), 743-748. Retrieved from [Link]

-

Iyer, M. R., Kundu, B., & Wood, C. M. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. Retrieved from [Link]

-

Giménez-Llorente, D., et al. (2024). Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Ramli, N. S., et al. (2021). SELECTIVE CYTOTOXICITY EFFECTS OF R-GLYCIDOL AND S-GLYCIDOL ON VERO AND HCT 116 CELLS IN EVALUATING THE INCIDENCE OF GLYCIDYL ESTERS IN EDIBLE OILS AND FATS. Journal of Oil Palm Research, 33(4), 688-701. Retrieved from [Link]

-

GSRS. (n.d.). GLYCIDYL 1-NAPHTHYL ETHER, (S)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide.... Retrieved from [Link]

-

Lee, J. W., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Metabolites, 13(4), 503. Retrieved from [Link]

-

Sarnelli, G., et al. (2013). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 56(17), 6847-6859. Retrieved from [Link]

-

Saigusa, D., et al. (2023). Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages. iScience, 26(8), 107383. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Phenyl glycidyl ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Drugfuture. (n.d.). GLYCIDYL 1-NAPHTHYL ETHER, (S)-. Retrieved from [Link]

Sources

- 1. Buy Glycidyl 1-naphthyl ether | 2461-42-9 [smolecule.com]

- 2. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. capotchem.cn [capotchem.cn]

- 7. GSRS [precision.fda.gov]

- 8. GLYCIDYL 1-NAPHTHYL ETHER, (R)- [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: (R)-Glycidyl 1-naphthyl ether (CAS: 2461-42-9)

A Core Intermediate for Chiral Pharmaceutical Synthesis

Introduction

(R)-Glycidyl 1-naphthyl ether, with the CAS number 2461-42-9, is a chiral epoxide that serves as a critical building block in the asymmetric synthesis of various pharmaceuticals.[1] Its significance is most pronounced in the production of enantiomerically pure β-adrenergic blockers, a class of drugs widely prescribed for cardiovascular conditions.[1][2] The stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly different pharmacological activities and metabolic pathways.[3][4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | Light purple oil[5][6] |

| Boiling Point | 338.6 °C at 760 mmHg[5] |

| Melting Point | 95 °C[5][6] |

| Density | 1.192 g/cm³[5] |

| Refractive Index | 1.628[5] |

| Flash Point | 152 °C[5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[5] |

| Storage Temperature | Refrigerator[5][6] |

Synthesis and Chiral Resolution

The synthesis of racemic glycidyl 1-naphthyl ether is typically achieved through the Williamson ether synthesis, which involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base.[1][2][6] Phase-transfer catalysts are often employed to enhance the reaction efficiency.[1]

The primary challenge and area of interest lie in the resolution of the racemic mixture to obtain the desired (R)-enantiomer. A highly effective and widely cited method is the Hydrolytic Kinetic Resolution (HKR) using a chiral (R,R)-salen Cobalt(III) complex.[1][3][7]

Hydrolytic Kinetic Resolution (HKR) Workflow

This process leverages the catalyst's ability to selectively hydrolyze one enantiomer, leaving the other enriched.[1]

Caption: Hydrolytic Kinetic Resolution of racemic glycidyl 1-naphthyl ether.

In this process, the (R,R)-salen Co(III)OAc complex preferentially catalyzes the hydrolysis of the (R)-enantiomer to its corresponding diol, (R)-1-naphthylglycerol.[1] This leaves the reaction mixture enriched with the unreacted (S)-glycidyl 1-naphthyl ether.[1][3][7] To obtain the (R)-enantiomer, a similar process utilizing an (S,S)-salen Cobalt(III) complex would be employed to hydrolyze the (S)-enantiomer.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a chiral synthon for the synthesis of β-blockers and other pharmacologically active molecules.[1] The epoxide ring is highly reactive towards nucleophiles, allowing for the introduction of various side chains.[1]

Synthesis of (R)-Propranolol

Propranolol is a widely used non-selective beta-blocker.[4] The pharmacological activity resides predominantly in the (S)-enantiomer, which is approximately 98 times more active than the (R)-enantiomer.[4] However, for illustrative purposes, the synthesis of (R)-propranolol from this compound is a direct application of its chemistry.

Experimental Protocol: Synthesis of (R)-Propranolol

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropylamine (in excess), which also acts as the reactant.[2][4]

-

Reaction Conditions: Heat the mixture to reflux and stir for approximately 1 hour.[2][4]

-

Workup: After the reaction is complete (monitored by TLC), remove the excess isopropylamine under reduced pressure.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.[2][4]

Caption: Synthesis of (R)-Propranolol from this compound.

Synthesis of (R)-Naftopidil

Naftopidil is a selective α1-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hypertrophy.[3] The synthesis of the (R)-enantiomer follows a similar nucleophilic ring-opening reaction of this compound.[3]

Experimental Protocol: Synthesis of (R)-Naftopidil

-

Reaction Setup: Treat this compound with 1-(2-methoxyphenyl)piperazine in a solvent like isopropanol.[3]

-

Reaction Conditions: Reflux the reaction mixture.[3]

-

Workup and Purification: After the reaction is complete, the product, (R)-naftopidil, can be isolated and purified using standard techniques such as crystallization or chromatography.[3]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Chiral HPLC Method Development Considerations

-

Stationary Phase: Cellulose-based chiral stationary phases, such as Chiralcel OD-H, have been shown to be effective in separating glycidyl ether enantiomers.[8]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is commonly used.[8] The ratio of the solvents is optimized to achieve the best resolution.[8]

-

Detection: A UV detector is typically used for quantification.[8]

The development of a robust and validated chiral HPLC method is a regulatory requirement to quantify the enantiomeric impurity in the chiral starting material.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][10]

-

Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[9][10]

-

Storage: Store in a tightly closed container in a refrigerator.[5][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Based on safety data for similar compounds, glycidyl ethers may cause skin and eye irritation and may cause respiratory irritation.[10][12]

Conclusion

This compound is a valuable and versatile chiral intermediate in the pharmaceutical industry. Its primary utility lies in the enantioselective synthesis of β-blockers and other active pharmaceutical ingredients where stereochemistry dictates biological activity. A thorough understanding of its synthesis, chiral resolution, reaction mechanisms, and analytical chemistry is essential for its effective and safe utilization in drug development and manufacturing.

References

- The First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of ( )-( -Naphthyl) Glycidyl Ether.

- Glycidyl 1-naphthyl ether - LookChem.

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH. Available from: [Link]

-

First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of (±)-(α-Naphthyl) Glycidyl Ether | Chemistry Letters | Oxford Academic. Available from: [Link]

-

Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. Available from: [Link]

-

GLYCIDYL 1-NAPHTHYL ETHER, (R)- - precisionFDA. Available from: [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives - Semantic Scholar. Available from: [Link]

-

Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy - SciELO. Available from: [Link]

-

MSDS of 1-Naphthol Glycidyl Ether. Available from: [Link]

-

Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. Available from: [Link]

-

Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. Available from: [Link]

-

Safety Data Sheet: Glycidyl ether - Chemos GmbH&Co.KG. Available from: [Link]

-

Safety Data Sheet - AA Blocks. Available from: [Link]

- US6087512A - Process for preparation of glycidyl ether - Google Patents.

-

2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem. Available from: [Link]

-

Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents | Request PDF - ResearchGate. Available from: [Link]

-

Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. Available from: [Link]

-

2-Naphthyl Glycidyl Ether | 5234-06-0 - SynZeal. Available from: [Link]

-

(2S)-2-((1-Naphthalenyloxy)methyl)oxirane - PubChem - NIH. Available from: [Link]

-

GLYCIDYL 1-NAPHTHYL ETHER, (S)- - gsrs. Available from: [Link]

-

1-Naphthyl glycidyl ether | Chemical | Intermediates | Manufactured | Supplied | PharmaCompass.com. Available from: [Link]

-

GLYCIDYL 1-NAPHTHYL ETHER, (R)-. Available from: [Link]

-

A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. Available from: [Link]

-

Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Buy Glycidyl 1-naphthyl ether | 2461-42-9 [smolecule.com]

- 2. jocpr.com [jocpr.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2461-42-9 | CAS DataBase [m.chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. capotchem.cn [capotchem.cn]

- 10. aablocks.com [aablocks.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Enantioselective Synthesis of β-Blocker Intermediates

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the enantioselective synthesis of chiral intermediates essential for manufacturing β-adrenergic receptor blockers (β-blockers). Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, highlights field-proven insights, and provides validated protocols for key transformations.

Introduction: The Imperative of Chirality in β-Blockers

β-Blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and cardiac arrhythmias.[1] Their mechanism involves the competitive inhibition of β-adrenergic receptors, modulating the physiological effects of catecholamines.[2] The vast majority of β-blockers are chiral compounds, possessing a conserved aryloxypropanolamine structural motif with a single stereocenter at the C-2 position of the propanol chain.

It is a well-established principle in pharmacology that this stereochemistry is critical for biological activity. The therapeutic effects are predominantly attributed to the (S)-enantiomer, which can be over 100 times more potent than its (R)-counterpart.[3] The (R)-enantiomer is often inactive or may contribute to undesirable side effects.[3] Consequently, the development of robust, scalable, and efficient methods to produce enantiomerically pure intermediates is not merely an academic exercise but a critical requirement for pharmaceutical manufacturing. This guide explores the three dominant strategies employed to achieve this: Kinetic Resolution, Asymmetric Synthesis, and modern Biocatalytic approaches.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure β-blockers hinges on the preparation of a key chiral building block, typically a glycidyl ether, a 1,2-diol, or a halohydrin intermediate. The primary methodologies to install the required stereocenter can be broadly categorized as shown below.

Caption: Core strategies for accessing chiral β-blocker intermediates.

Kinetic Resolution: The Strategy of Separation

Kinetic resolution (KR) operates on a racemic mixture, leveraging a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. While powerful, a key limitation is its theoretical maximum yield of 50% for a single enantiomer.

Hydrolytic Kinetic Resolution (HKR) of Epoxides

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a landmark achievement in asymmetric catalysis, providing practical access to highly enantioenriched terminal epoxides and their corresponding 1,2-diols.[4][5]

Causality & Mechanism: The process employs a chiral (salen)Co(III) complex as the catalyst.[5] This Lewis acidic catalyst coordinates to one enantiomer of the racemic epoxide, activating it for nucleophilic attack by water. The precise geometry of the chiral salen ligand creates a diastereomeric transition state that is significantly lower in energy for one epoxide enantiomer, leading to a dramatic difference in hydrolysis rates.[6] The result is the isolation of the unreacted epoxide and the 1,2-diol product, both in high enantiomeric excess (>99% ee).[5][7] The practical appeal of this method is immense: it uses water as the reagent, operates with low catalyst loadings (0.2-2.0 mol%), and the catalyst is commercially available and recyclable.[5][8]

Caption: Catalytic cycle of the Jacobsen Hydrolytic Kinetic Resolution.

Enzymatic Kinetic Resolution (EKR)

Chemoenzymatic routes, particularly those using lipases, are widely employed on an industrial scale due to their exceptional selectivity and mild operating conditions.[2][9] The most common application is the resolution of racemic 1-aryloxy-3-chloro-2-propanols, key precursors for many β-blockers.[2][10]

Causality & Mechanism: Lipases, such as Candida antarctica Lipase B (CALB), are enzymes that catalyze the hydrolysis of esters. In organic media, they can be used to catalyze the reverse reaction: enantioselective acylation.[9] When a racemic chlorohydrin alcohol is presented with an acyl donor (e.g., vinyl acetate), the enzyme's chiral active site preferentially acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting ester and alcohol are easily separated. This method consistently produces intermediates with very high enantiomeric excess (96-99.9% ee).[2]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of (R)-Glycidyl 1-Naphthyl Ether in Modern Organic Synthesis: A Technical Guide

Abstract

(R)-Glycidyl 1-naphthyl ether has emerged as a cornerstone chiral building block in the landscape of modern organic synthesis. Its unique trifecta of a reactive epoxide, a bulky naphthyl group, and a defined stereocenter makes it an invaluable synthon, particularly in the pharmaceutical industry. This guide provides an in-depth technical overview of this compound, from its synthesis and chiral resolution to its mechanistic intricacies and pivotal role in the asymmetric synthesis of high-value molecules. Tailored for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, blending theoretical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Rise of a Versatile Chiral Synthon

The imperative for enantiomerically pure compounds in the pharmaceutical industry cannot be overstated. The differential pharmacological and toxicological profiles of enantiomers have driven the development of robust asymmetric synthetic methodologies. Within this context, chiral epoxides have garnered significant attention as versatile three-carbon synthons. Among these, this compound stands out for its utility in the synthesis of a class of drugs of profound therapeutic importance: the β-adrenergic blockers (beta-blockers). The activity of many of these drugs, such as the widely prescribed propranolol, resides primarily in one enantiomer.[1] This guide will illuminate the path from the racemic precursor to the enantiopure (R)-isomer and its subsequent elaboration into complex molecular architectures.

Physicochemical Properties and Characterization